molecular formula C9H7N3O2 B1373453 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid CAS No. 1152523-86-8

4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B1373453
CAS No.: 1152523-86-8
M. Wt: 189.17 g/mol
InChI Key: RSHLQDXUKBUQRK-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyrazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Future Directions

The future directions in the research of pyrazole derivatives, including “4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid”, involve further exploration of their synthesis methods and biological activities . There is also a need for more comprehensive studies on their safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-pyridinedione with hydrazine under acidic conditions to form the pyrazole ring . Another approach includes the use of multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid is unique due to the specific positioning of the pyrazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar heterocyclic compounds .

Properties

IUPAC Name

4-pyrazol-1-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHLQDXUKBUQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152523-86-8
Record name 4-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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